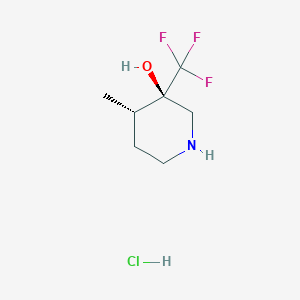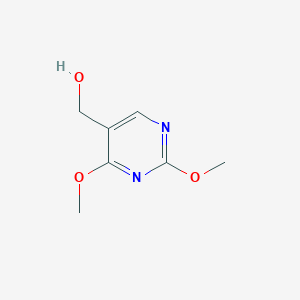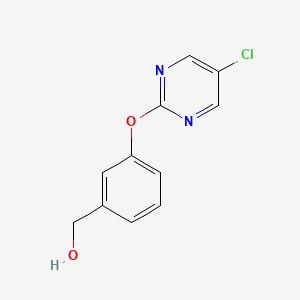
(3-((5-Chloropyrimidin-2-yl)oxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((5-Chloropyrimidin-2-yl)oxy)phenyl)methanol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an oxy group linking it to a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)phenyl)methanol typically involves the reaction of 5-chloropyrimidine with 3-hydroxybenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Chloropyrimidin-2-yl)oxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of (3-((5-Chloropyrimidin-2-yl)oxy)phenyl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(3-((5-Chloropyrimidin-2-yl)oxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-((5-chloropyrimidin-2-yl)oxy)aniline
- 3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl
Uniqueness
(3-((5-Chloropyrimidin-2-yl)oxy)phenyl)methanol is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a phenylmethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxyphenyl]methanol |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-6,15H,7H2 |
InChI Key |
BAJAEOICMNTRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
![1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea](/img/structure/B15244431.png)
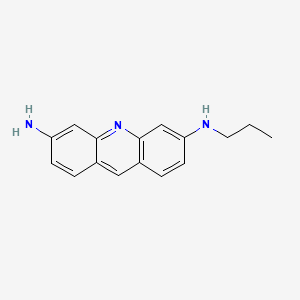
![2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244445.png)
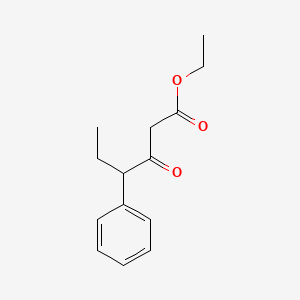
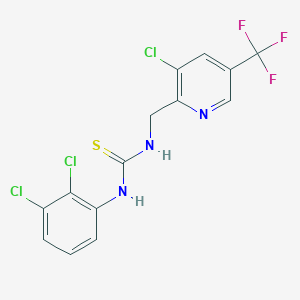
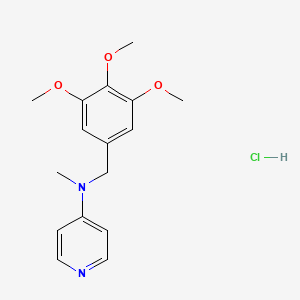
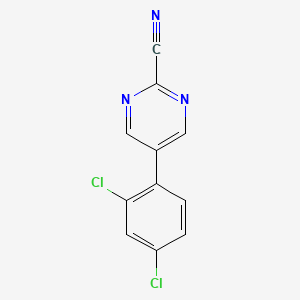
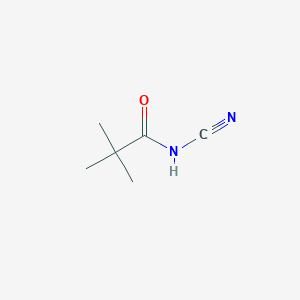
![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
